

# physical and chemical properties of 2-Chloro-6-methoxyquinoxaline

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## Compound of Interest

Compound Name: 2-Chloro-6-methoxyquinoxaline

Cat. No.: B1590643

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An In-depth Technical Guide to **2-Chloro-6-methoxyquinoxaline**

## Introduction

**2-Chloro-6-methoxyquinoxaline** stands as a pivotal heterocyclic building block for professionals in drug discovery and medicinal chemistry. As a derivative of quinoxaline, a benzopyrazine ring system, it is a scaffold found in a wide array of biologically active molecules.<sup>[1][2]</sup> The strategic placement of a chloro group at the 2-position and a methoxy group at the 6-position imparts a unique reactivity profile, making it an exceptionally versatile intermediate for the synthesis of complex molecular architectures.<sup>[3][4]</sup> This guide offers a comprehensive exploration of the physical and chemical properties, synthesis, characterization, and reactivity of **2-Chloro-6-methoxyquinoxaline**, providing researchers with the foundational knowledge required for its effective application.

## Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a synthetic intermediate is critical for its successful application in experimental workflows. The key identifiers and computed properties for **2-Chloro-6-methoxyquinoxaline** are summarized below.

## Quantitative Data Summary

Property	Value	Source
IUPAC Name	2-chloro-6-methoxyquinoxaline	PubChem[5]
CAS Number	55687-11-1	PubChem[5]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub> O	PubChem[5]
Molecular Weight	194.62 g/mol	PubChem[5]
Canonical SMILES	<chem>COC1=CC2=NC=C(N=C2C=C1)Cl</chem>	PubChem[5]
InChI Key	SXUWYCHACCYVMS-UHFFFAOYSA-N	PubChem[5]
XLogP3	2.2	PubChem[5]
Hydrogen Bond Donor Count	0	PubChem[5]
Hydrogen Bond Acceptor Count	3	PubChem[5]
Rotatable Bond Count	1	PubChem[5]

## Synthesis and Purification

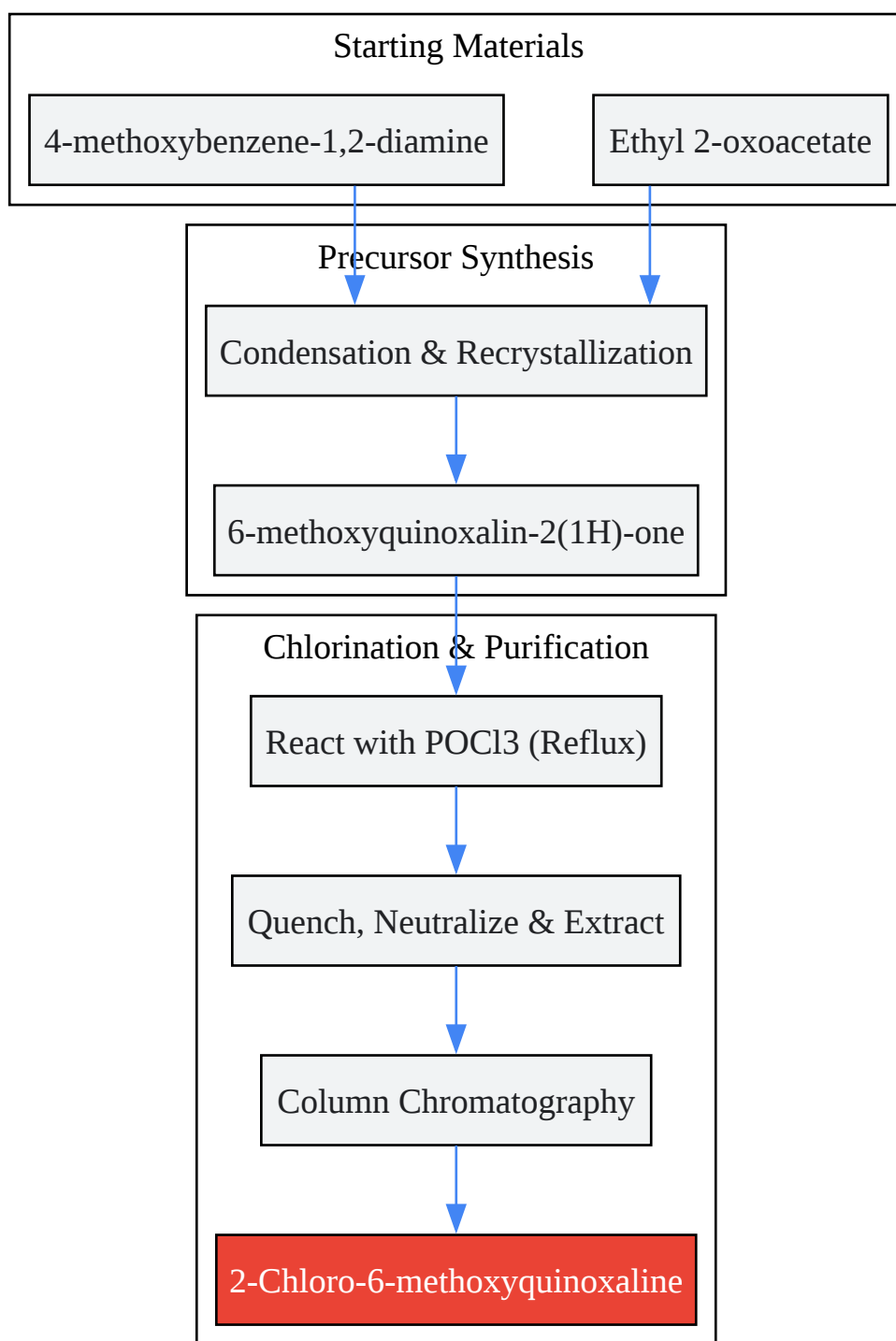
The synthesis of **2-Chloro-6-methoxyquinoxaline** is reliably achieved through the chlorination of its corresponding quinoxalinone precursor. The protocol described herein is a robust method that leverages common laboratory reagents.

## Causality in Experimental Design

The choice of phosphoryl chloride (POCl<sub>3</sub>) as the chlorinating agent is deliberate. It serves as both a reagent and a solvent in excess, effectively converting the hydroxyl group of the precursor, 6-methoxyquinoxalin-2(1H)-one, into a chloro group. Heating the reaction to reflux provides the necessary activation energy for this transformation to proceed efficiently. The subsequent workup, involving quenching with ice water and neutralization, is critical for safely handling the excess phosphoryl chloride and isolating the product. Purification via silica gel column chromatography is a standard and effective method for separating the target compound from any unreacted starting material or byproducts.

## Detailed Synthesis Protocol

- **Precursor Synthesis:** The synthesis begins with the condensation of 4-methoxybenzene-1,2-diamine with a 50% solution of ethyl 2-oxoacetate in ethanol. The reaction is stirred at room temperature. Upon completion, the mixture is concentrated under reduced pressure, and the resulting residue is recrystallized from methanol to yield a mixture of 6-methoxyquinoxalin-2(1H)-one and its isomer, 7-methoxyquinoxalin-2(1H)-one.[6]
- **Chlorination:** The mixture of quinoxalinone isomers (e.g., 5.67 g, 32.20 mmol) is dissolved in phosphoryl chloride (120 mL).[6]
- **Reaction Condition:** The solution is heated to reflux and maintained at this temperature for 1 hour.[6] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
- **Workup:** After cooling to room temperature, the excess phosphoryl chloride is carefully removed by evaporation under reduced pressure. The residue is then cautiously quenched by adding it to ice water.[6]
- **Neutralization and Extraction:** The pH of the aqueous solution is adjusted to alkaline using a sodium carbonate solution. The aqueous phase is then extracted multiple times with a suitable organic solvent, such as ethyl acetate (e.g., 3 x 200 mL).[6]
- **Isolation:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[6]
- **Purification:** The crude **2-Chloro-6-methoxyquinoxaline** is purified by silica gel column chromatography, typically using a gradient elution system of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to afford the pure compound.[6]



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Caption: Synthesis workflow for **2-Chloro-6-methoxyquinoxaline**.

## Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized **2-Chloro-6-methoxyquinoxaline** is paramount. A combination of spectroscopic techniques is employed for this purpose.<sup>[7]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern.
  - <sup>13</sup>C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the quinoxaline core and the methoxy group. The chemical shifts are indicative of the electronic environment of each carbon.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M]<sup>+</sup> and a characteristic [M+2]<sup>+</sup> peak with an intensity approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.<sup>[8][9]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorptions would include C-H stretching for the aromatic and methyl groups, C=N and C=C stretching vibrations characteristic of the quinoxaline ring, and C-O stretching for the methoxy group.<sup>[10][11]</sup>

## Chemical Reactivity and Applications in Synthesis

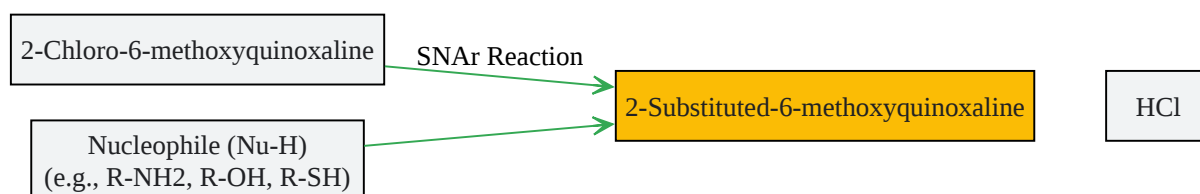
The synthetic utility of **2-Chloro-6-methoxyquinoxaline** is primarily derived from the reactivity of the chloro substituent at the 2-position.

### Core Reactivity Principles

The quinoxaline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property creates a significant partial positive charge on the carbon atom attached to the chlorine, making it highly susceptible to nucleophilic attack.<sup>[4]</sup> While the methoxy group at the 6-position is an electron-donating group, the overall electron-withdrawing nature of the pyrazine ring dominates, activating the C2-Cl bond for displacement reactions.

## Key Reactions

- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** This is the most prominent reaction pathway for **2-Chloro-6-methoxyquinoxaline**. The activated chloro group can be readily displaced by a wide variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse functional groups and building molecular complexity, making it a valuable tool in the synthesis of pharmaceutical candidates.<sup>[3]</sup>
- **Palladium-Catalyzed Cross-Coupling Reactions:** The C2-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, further expanding the synthetic possibilities.



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